tert-Amyl formate

Description

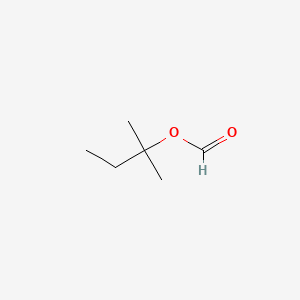

Structure

3D Structure

Properties

CAS No. |

757-88-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-methylbutan-2-yl formate |

InChI |

InChI=1S/C6H12O2/c1-4-6(2,3)8-5-7/h5H,4H2,1-3H3 |

InChI Key |

SVZIJXUUTNJSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)OC=O |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Elucidation of Tert Amyl Formate

Direct Esterification Pathways for tert-Amyl Formate (B1220265) Synthesis

Direct esterification involves the reaction of a carboxylic acid with an alcohol. For tert-amyl formate, this means reacting formic acid with tert-amyl alcohol. This can be accomplished using either chemical or biological catalysts.

The mechanism begins with the protonation of the carbonyl oxygen on formic acid by an acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commit.edu The nucleophilic oxygen of tert-amyl alcohol then attacks this activated carbonyl carbon. masterorganicchemistry.com A series of proton transfers follows, leading to the formation of water as a good leaving group. mit.edu Elimination of water and subsequent deprotonation yields the final ester product, this compound. masterorganicchemistry.com

Because the reaction is in equilibrium, strategies must be employed to shift the equilibrium toward the product side. wikipedia.orgwikipedia.org This is typically achieved by using a large excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms, for instance, through Dean-Stark distillation. wikipedia.orgmasterorganicchemistry.com

However, the Fischer esterification of tertiary alcohols like tert-amyl alcohol can be challenging. Tertiary alcohols are prone to elimination reactions (dehydration to form alkenes) under acidic conditions, which competes with the desired esterification. wikipedia.org Research into the non-catalytic esterification of similar amyl alcohols with formic acid has shown that satisfactory reaction rates can be achieved at elevated temperatures and pressures, which increases the reaction velocity sufficiently to bypass the need for a catalyst. montana.edu

An alternative, greener approach to ester synthesis utilizes enzymes, particularly lipases, as biocatalysts. mdpi.com Enzymatic esterification offers high selectivity and operates under milder conditions, often mitigating issues like byproduct formation seen in chemical catalysis. nih.gov While specific studies on the enzymatic synthesis of this compound are not prevalent, the methodology for producing other formate esters is well-established and provides a clear blueprint. nih.govgoogle.comresearchgate.net

The process typically involves reacting formic acid with an alcohol in the presence of an immobilized lipase (B570770) in an organic solvent. nih.govgoogle.com Novozym 435, an immobilized lipase from Candida antarctica, is a frequently used and effective catalyst for this type of reaction. nih.govresearchgate.net The reaction mechanism involves the lipase's active site (a serine hydroxyl group) reacting with the carboxylic acid to form an acyl-enzyme intermediate, which then reacts with the alcohol nucleophile to produce the ester. mdpi.com

Optimization of reaction parameters is crucial for achieving high conversion rates. Key variables include the choice of enzyme, enzyme concentration, the molar ratio of reactants, reaction temperature, and the solvent used. mdpi.com For similar formate ester syntheses, optimal temperatures are often found around 40°C. nih.govresearchgate.net

| Parameter | Typical Condition/Value | Rationale |

|---|---|---|

| Enzyme | Novozym 435 (Immobilized Lipase) | High efficiency and stability in organic media. nih.gov |

| Reactants Molar Ratio (Acid:Alcohol) | 1:5 to 1:7 | Excess alcohol shifts equilibrium towards product formation. nih.govresearchgate.net |

| Temperature | 40°C | Balances reaction rate with enzyme stability. nih.govresearchgate.net |

| Solvent | 1,2-dichloroethane, Toluene | Solubilizes reactants and can affect enzyme activity and stability. nih.gov |

Acid-Catalyzed Esterification Processes

Transesterification Routes to this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This provides another viable route to this compound. This can be achieved by reacting tert-amyl alcohol with a different formate ester, such as methyl formate, in the presence of a catalyst. google.comgoogle.com

This reaction is typically acid-catalyzed, using Brønsted acids like sulfuric acid, p-toluenesulfonic acid, or H+-ion exchangers. google.com The reaction proceeds in the liquid phase at temperatures ranging from 50°C to 200°C, with a preferred temperature around 100°C. google.com While this compound is the desired product, minor amounts of re-esterification byproducts can form. google.com However, these can be separated by fractional distillation and recycled into the reactor. google.com

N-heterocyclic carbenes (NHCs) have also been identified as effective catalysts for the transformylation of tertiary alcohols using methyl formate as the formyl transfer agent, yielding formates in good yields under mild conditions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst Examples | Temperature Range |

|---|---|---|---|

| tert-Amyl alcohol | Methyl formate | H₂SO₄, p-Toluenesulfonic acid, H+-ion exchangers | 50°C - 200°C |

This compound Formation through Degradation Processes of Related Compounds

This compound can also be formed as an intermediate product during the chemical breakdown of larger, related molecules, particularly through oxidative and subsequent hydrolytic processes.

A significant pathway for the formation of this compound is the oxidation of tert-amyl methyl ether (TAME), a gasoline oxygenate. researchgate.netascelibrary.org Studies on the atmospheric chemistry and chemical oxidation of TAME have shown that this compound is a primary degradation product. ascelibrary.orgosti.gov

One studied mechanism involves the use of bifunctional aluminum in the presence of dioxygen, which serves as an oxidative catalyst. researchgate.net In this system, the oxidation of TAME can occur at the methoxy (B1213986) group, which is a favorable route leading to the formation of this compound. researchgate.net The process demonstrates parallel reaction pathways where oxidation occurs on both sides of the ether linkage, yielding tert-amyl alcohol and this compound among other products. ascelibrary.org The reaction of TAME with OH radicals in the atmosphere also leads to the formation of this compound. osti.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of esters, hydrolysis is the reverse of esterification, breaking the ester down into a carboxylic acid and an alcohol. Therefore, hydrolysis is not a synthetic pathway to this compound but rather a key degradation pathway of it.

This compound, once formed through processes like the oxidation of TAME, is subject to hydrolysis, yielding tert-amyl alcohol and formic acid. cymitquimica.com The rate of this hydrolysis is highly dependent on pH and temperature. ornl.gov Studies on the analogous compound tert-butyl formate (TBF) show that it is labile to acid-catalyzed hydrolysis and that the half-life can be as short as 8 minutes at a pH of 11 and 22°C, or 6 hours at a pH of 2 and 4°C. ornl.gov This instability is a critical factor in its environmental fate and in analytical procedures, as the compound can readily degrade back to its constituent alcohol and acid. The formation pathway from larger ethers like TAME can be seen as a two-step process: first, oxidation to the formate ester, followed by the hydrolysis of that ester.

Oxidative Degradation Mechanisms

Novel Synthetic Methodologies for this compound

The exploration of innovative and efficient synthetic routes for the production of this compound is driven by the demand for greener, more selective, and economically viable chemical processes. Traditional esterification methods often rely on harsh conditions and strong acid catalysts, which can lead to side reactions and environmental concerns. Consequently, recent research efforts have been directed towards the development of novel methodologies, with a significant focus on enzyme-catalyzed reactions. This section details the advancements in the enzymatic synthesis of formate esters, presenting a viable and novel approach for the production of this compound.

Enzymatic esterification, particularly through the use of lipases, has emerged as a promising alternative to conventional chemical synthesis. scielo.brnih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts that can function effectively in non-aqueous media to catalyze ester synthesis. scielo.br This approach offers several advantages, including high selectivity (regio- and stereoselectivity), mild reaction conditions, and a reduction in by-products and waste, aligning with the principles of green chemistry. atlantis-press.com The use of immobilized enzymes further enhances the economic feasibility of the process by allowing for easy separation of the catalyst from the reaction mixture and its subsequent reuse. atlantis-press.comresearchgate.net

Studies on the enzymatic synthesis of other formate esters, such as phenethyl formate and octyl formate, provide a strong precedent for the development of a similar methodology for this compound. nih.govresearchgate.net These studies have systematically optimized various reaction parameters to achieve high conversion rates and yields.

A key aspect of developing a novel synthetic methodology is the selection of an appropriate biocatalyst. Various commercial immobilized lipases have been screened for the synthesis of formate esters, with Novozym 435, a lipase from Candida antarctica B immobilized on a macroporous acrylic resin, frequently demonstrating superior performance. nih.govresearchgate.net Its non-regioselective nature makes it a suitable candidate for the esterification of a primary hydroxyl group in formic acid with a tertiary alcohol like tert-amyl alcohol. google.com

The optimization of reaction conditions is critical for maximizing the yield of the desired ester. Key parameters that have been investigated in the context of enzymatic formate ester synthesis include:

Enzyme Concentration: The concentration of the lipase directly influences the reaction rate. An optimal concentration exists where the conversion is maximized. Beyond this point, an increase in enzyme amount may not significantly improve the yield and could be limited by mass transfer effects. nih.gov

Molar Ratio of Reactants: The stoichiometry of formic acid to tert-amyl alcohol is a crucial factor. Typically, an excess of one of the reactants is used to shift the reaction equilibrium towards product formation. nih.govresearchgate.net

Reaction Temperature: Temperature affects both the reaction rate and the stability of the enzyme. Enzymatic reactions are generally conducted at mild temperatures, often between 30°C and 50°C, to ensure the enzyme's structural integrity and catalytic activity are maintained. google.com

Solvent Selection: The choice of an organic solvent is critical in non-aqueous enzymology. The solvent must solubilize the reactants while not denaturing the enzyme. Solvents with a suitable logP value are often chosen. Interestingly, tert-amyl alcohol itself can serve as the reaction medium in some lipase-catalyzed reactions, potentially simplifying the process. nih.govresearchgate.net

Water Removal: The water produced during esterification can lead to the reverse reaction (hydrolysis), thereby reducing the ester yield. The addition of a water-absorbing agent, such as molecular sieves, can effectively remove water from the reaction medium and drive the equilibrium towards the synthesis of the ester. atlantis-press.com

The reaction mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl carbon of formic acid, releasing a water molecule. Subsequently, the hydroxyl group of tert-amyl alcohol attacks the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme.

Based on analogous enzymatic syntheses of other formate esters, a proposed set of optimized conditions for the production of this compound can be extrapolated. The following table summarizes typical findings from studies on similar systems.

| Parameter | Optimized Condition | Rationale |

| Enzyme | Novozym 435 | High activity and stability in organic media for ester synthesis. nih.govresearchgate.net |

| Enzyme Load | 15 g/L | Balances reaction rate with cost and potential mass transfer limitations. nih.gov |

| Reactant Ratio | 1:5 (Formic Acid:tert-Amyl Alcohol) | An excess of the alcohol can shift the equilibrium to favor ester formation. nih.gov |

| Temperature | 40 °C | Optimal for maintaining enzyme activity while ensuring a sufficient reaction rate. researchgate.netgoogle.com |

| Solvent | Toluene or tert-Amyl Alcohol | Toluene is effective for enzyme reuse; tert-amyl alcohol can act as both reactant and solvent. nih.govnih.govresearchgate.net |

| Additives | Molecular Sieves (4Å) | Removes water by-product, preventing hydrolysis and increasing yield. atlantis-press.com |

The reusability of the immobilized lipase is a significant advantage of this novel methodology. Studies have shown that enzymes like Novozym 435 can be recovered and reused for multiple cycles (e.g., over 20 times) with only a minor loss in activity, which greatly improves the cost-effectiveness of the process. nih.gov

The following table illustrates the potential conversion yields for the synthesis of this compound based on data from the enzymatic synthesis of phenethyl formate under optimized conditions.

| Reaction Time (hours) | Conversion Yield (%) |

| 1 | 35 |

| 2 | 60 |

| 4 | 85 |

| 6 | 95 |

| 8 | >95 |

Data extrapolated from the synthesis of phenethyl formate using Novozym 435. nih.gov

Environmental Fate and Atmospheric Transformation of Tert Amyl Formate

Hydrolysis Kinetics and Mechanisms of tert-Amyl Formate (B1220265) in Aqueous Media

The primary transformation pathway for tert-amyl formate in aqueous environments is hydrolysis, which breaks the ester bond to yield tert-amyl alcohol and formic acid. This reaction can proceed under acidic, neutral, and basic conditions, with the rate being highly dependent on pH. usgs.govoup.com Comprehensive kinetic studies on tert-butyl formate provide a strong basis for understanding the hydrolysis of this compound. publish.csiro.aupublish.csiro.au

In acidic solutions, the hydrolysis of tertiary alkyl formates like this compound is significantly accelerated. Studies on tert-butyl formate show that this process is subject to specific hydronium-ion catalysis. oup.comornl.gov The reaction mechanism for tert-butyl formate is predominantly the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. oup.comscielo.br This involves protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon. scielo.br However, at higher temperatures, a competing AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, which involves the formation of a stable tertiary carbocation, can also occur. oup.comornl.gov

For tert-butyl formate, the second-order rate constant for acid-catalyzed hydrolysis (kA) has been determined, providing insight into its environmental persistence in acidic waters. publish.csiro.aupublish.csiro.au The formic acid produced during the reaction can also contribute to catalysis, a phenomenon known as autocatalysis. oup.comornl.gov

Under neutral pH conditions (approximately 5 to 7), the hydrolysis of tert-butyl formate proceeds via a neutral pathway, which is the dominant mechanism in most natural surface waters. publish.csiro.aupublish.csiro.au This reaction involves the direct nucleophilic attack of a water molecule on the ester's carbonyl carbon. scielo.br The mechanism is consistent with a bimolecular process (BAC2) where water acts as the nucleophile. scielo.br

This pathway is considerably slower than either acid- or base-catalyzed hydrolysis. For tert-butyl formate, the half-life at neutral pH and 22°C is estimated to be around 5 days, indicating that while hydrolysis occurs, the compound can persist for several days in neutral aqueous environments. publish.csiro.auresearchgate.net

In alkaline conditions, the hydrolysis of esters, a process known as saponification, is rapid and irreversible. usgs.govoup.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. scielo.br This is the fastest of the three hydrolysis pathways.

For tert-butyl formate, the base-catalyzed hydrolysis is extremely efficient. At a pH of 11 and a temperature of 22°C, the estimated half-life is only 8 minutes. publish.csiro.auresearchgate.net This indicates that in basic aqueous environments, this compound would be degraded very quickly. The activation energy for this pathway is higher than for the acid-catalyzed route but the rate constant is significantly larger. publish.csiro.aupublish.csiro.au

Hydrolysis Kinetic Data for tert-Butyl Formate (as an analog for this compound)

| Parameter | Value | Conditions |

|---|---|---|

| Acid-Catalyzed Rate Constant (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 | 22°C |

| Neutral Hydrolysis Rate Constant (kN) | (1.0 ± 0.2) × 10-6 s-1 | 22°C, pH 5-7 |

| Base-Catalyzed Rate Constant (kB) | 1.7 ± 0.3 M-1s-1 | 22°C |

| Activation Energy (Acid) | 59 ± 4 kJ/mol | - |

| Activation Energy (Neutral) | 78 ± 5 kJ/mol | - |

| Activation Energy (Base) | 88 ± 11 kJ/mol | - |

| Half-life (pH 2) | 6 hours | 4°C |

| Half-life (pH 7) | 5 days | 22°C |

| Half-life (pH 11) | 8 minutes | 22°C |

Data sourced from studies on tert-butyl formate. publish.csiro.aupublish.csiro.auscielo.brresearchgate.net

Neutral Hydrolysis Pathways

Atmospheric Oxidation Chemistry of this compound

Once in the atmosphere, this compound is primarily degraded through reactions with photochemically produced oxidants. The most important of these are the hydroxyl radical (OH) during the day and, in certain environments like marine or polluted coastal areas, the chlorine atom (Cl). acs.org

The main atmospheric sink for this compound is its reaction with the hydroxyl radical. oup.com The reaction proceeds via hydrogen atom abstraction from various sites on the molecule. For the analogous tert-butyl formate, the OH radical-initiated oxidation leads to the formation of acetone, formaldehyde, and carbon dioxide as major products. The reaction mechanism involves the abstraction of a hydrogen atom, followed by the addition of molecular oxygen (O2) and subsequent decomposition of the resulting alkoxy radical. osti.gov

The rate of this reaction determines the atmospheric lifetime of the compound. Kinetic studies on a series of alkyl formates show a clear structure-reactivity relationship. bioline.org.br The rate constant for the reaction of OH radicals with tert-butyl formate provides the best estimate for this compound's atmospheric lifetime with respect to this oxidant.

In environments with significant sources of chlorine atoms, such as coastal or industrial areas, the reaction with Cl can be a competitive atmospheric removal pathway for organic compounds. rsc.org Chlorine atoms are generally more reactive than OH radicals, leading to shorter lifetimes for compounds susceptible to their attack. acs.org

The reaction of chlorine atoms with alkyl formates also proceeds through H-atom abstraction. Studies on tert-butyl formate have determined the rate coefficient for its reaction with Cl atoms. The abstraction can occur from different positions on the molecule, leading to a variety of degradation products. For n-butyl formate, Cl-initiated oxidation was found to produce a range of carbonyls, dicarbonyls, and nitrates. A similar complex product distribution can be anticipated for this compound.

Atmospheric Oxidation Kinetic Data

| Reactant | Oxidant | Rate Coefficient (cm3 molecule-1 s-1) at 298 K | Technique |

|---|---|---|---|

| tert-Butyl Formate | OH Radical | 7.46 × 10-13 | Pulsed Laser Photolysis |

| tert-Butyl Formate | OH Radical | (5.23 ± 0.07) × 108 M-1 s-1 (aqueous) | Pulse Radiolysis |

| tert-Butyl Formate | Cl Atom | (1.45 ± 0.30) × 10-11 | Relative Rate |

| Amyl Acetate (B1210297) | OH Radical | (6.37 ± 1.50) × 10-12 | Relative Rate (GC-FID) |

| Amyl Acetate | Cl Atom | (1.35 ± 0.14) × 10-10 | Relative Rate (GC-FID) |

Data sourced from studies on tert-butyl formate and amyl acetate. bioline.org.br Note: The aqueous phase OH reaction rate is in different units.

Formation of Atmospheric Oxidation Products

This compound is not typically released directly into the environment in large quantities. Instead, it is a significant intermediate product formed during the atmospheric photooxidation of tert-amyl methyl ether (TAME). nih.gov The primary atmospheric removal process for TAME is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov This reaction has a calculated atmospheric half-life of approximately 3 days. nih.gov

Studies have identified this compound as a major product of the OH-radical-initiated oxidation of TAME. osti.gov In the presence of nitrogen oxides (NOx), common in urban atmospheres, the degradation of TAME yields several products. Key identified atmospheric degradation products from TAME include this compound, formaldehyde, and tert-amyl nitrate. nih.gov

While specific studies on the subsequent atmospheric oxidation of this compound are limited, the fate of the structurally similar compound, tert-butyl formate (TBF), provides significant insights. The OH radical-initiated oxidation of TBF results in the formation of acetone, formaldehyde, and carbon dioxide as the major products. unt.eduesf.edu It is plausible that this compound undergoes a similar fragmentation pattern, breaking down into smaller, more readily mineralized compounds.

Table 1: Atmospheric Oxidation Products of TAME

| Precursor Compound | Oxidant | Major Identified Products | Reference |

|---|

Environmental Compartmental Distribution and Transport Dynamics of this compound

The movement and final destination of this compound in the environment are governed by its physical and chemical properties. While specific experimental data for this compound is sparse, the properties of its parent compound, TAME, and its structural analog, tert-butyl formate (TBF), offer valuable information for predicting its behavior.

TAME has a Henry's Law constant of 1.32 x 10⁻³ atm-m³/mol, which indicates it is expected to volatilize rapidly from water surfaces. nih.gov Similarly, TBF possesses a high vapor pressure and a Henry's Law constant of 6.9 x 10⁻⁴ atm-m³/mol, suggesting it will exist predominantly as a vapor in the atmosphere and readily volatilize from moist soil and water. ornl.gov Given these characteristics, this compound released into water or soil is likely to partition significantly into the atmosphere.

Once in the atmosphere, this compound can be transported over distances or be removed via deposition. Like its analog TBF, it is expected to have relatively high water solubility, which could lead to its removal from the atmosphere through rainout and subsequent partitioning to surface waters. ornl.govoup.com

In the subsurface, the mobility of the compound is critical. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for TAME ranges from 19 to 160, indicating very high to moderate mobility in soil. nih.gov The Koc for TBF is even lower, estimated at 13 L/kg, suggesting a very low potential for adsorption to soil and sediment. ornl.gov This implies that this compound that reaches the subsurface has a high potential to leach from soil into groundwater. ornl.gov

A crucial transformation process for this compound in the aqueous phase is hydrolysis. Esters like this compound break down in water to form the corresponding alcohol and carboxylic acid. For this compound, this reaction yields tert-amyl alcohol (TAA) and formic acid. cymitquimica.com The rate of this hydrolysis is pH-dependent. Studies on TBF show hydrolysis half-lives ranging from hours in acidic conditions to days at neutral pH and mere minutes in alkaline conditions. ornl.govoup.com A similar pH-dependent lability is expected for this compound.

Table 2: Physicochemical Properties and Environmental Distribution Indicators for Related Compounds

| Compound | Log Kow | Henry's Law Constant (atm-m³/mol) | Soil Adsorption Coefficient (Koc, L/kg) | Predicted Environmental Distribution | Reference |

|---|---|---|---|---|---|

| tert-Amyl Methyl Ether (TAME) | 1.55 | 1.32 x 10⁻³ | 19 - 160 | Volatilizes from water; high to moderate soil mobility | nih.gov |

Biodegradation and Biotransformation of this compound in Environmental Systems

Direct evidence for the biodegradation of this compound is not widely documented. However, the metabolic pathways of its constituent parts and analogous compounds strongly suggest it is biodegradable. The primary biotransformation pathway is likely initiated by enzymatic hydrolysis. Studies on the biodegradation of MTBE have shown that its degradation intermediate, TBF, is hydrolyzed by esterase enzymes to tert-butyl alcohol and formate. ethz.chifpenergiesnouvelles.fr It is highly probable that microbial esterases can similarly hydrolyze this compound to tert-amyl alcohol (TAA) and formic acid.

The subsequent fate is then determined by the biodegradability of TAA. Research has shown that tertiary alcohols like TAA are susceptible to microbial degradation, although often at slow rates. nih.gov Several bacterial strains, including Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1, can metabolize TAA. nih.govnih.gov

The degradation pathway for TAA is distinct from that of primary or secondary alcohols. Instead of an initial hydroxylation, studies have revealed that the enzyme MdpJ, a Rieske nonheme mononuclear iron oxygenase, acts as a desaturase. nih.govasm.org This enzyme converts TAA into the hemiterpene 2-methyl-3-buten-2-ol. nih.govasm.org This intermediate is then further metabolized through pathways linked to the degradation of the amino acid leucine. asm.org Under certain conditions, particularly low oxygen, a side reaction catalyzed by the same enzyme system can lead to the formation of isoamylene from TAA. nih.gov

Table 3: Microbial Degradation of tert-Amyl Alcohol (TAA)

| Microorganism | Key Enzyme | Initial Reaction | Resulting Metabolite | Reference |

|---|---|---|---|---|

| Aquincola tertiaricarbonis L108 | MdpJ (tertiary alcohol desaturase) | Desaturation | 2-methyl-3-buten-2-ol | nih.govasm.org |

Advanced Spectroscopic and Spectrometric Characterization of Tert Amyl Formate

Vibrational Spectroscopy Analysis of tert-Amyl Formate (B1220265)

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within tert-amyl formate by analyzing the vibrations of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the FTIR spectrum is dominated by absorptions corresponding to the ester functional group and the hydrocarbon framework of the tert-amyl group.

The most prominent feature in the FTIR spectrum of a formate ester is the strong absorption band due to the carbonyl (C=O) bond stretching vibration, which typically appears in the region of 1720-1740 cm⁻¹. Another key indicator of the ester group is the C-O stretching vibration, which is expected to produce a strong band in the 1150-1200 cm⁻¹ range. The spectrum would also feature characteristic C-H stretching vibrations from the alkyl groups (methyl and ethyl) of the tert-amyl moiety, typically observed between 2850 and 3000 cm⁻¹. Additionally, C-H bending vibrations for the methyl and methylene (B1212753) groups are expected in the 1350-1470 cm⁻¹ region. The formate group also has a characteristic C-H stretching vibration that is typically observed around 2820-2830 cm⁻¹ and an O-C-H bending vibration.

While a dedicated spectrum for this compound is not widely published, data from the closely related tert-butyl formate can be used as a reference. nih.govdocbrown.info For tert-butyl formate, the C=O stretch is observed around 1730 cm⁻¹, and the C-O stretch is in the 1170 cm⁻¹ region. tandfonline.com The vibrational modes of the tert-amyl group are expected to be similar to those of other molecules containing this substituent, such as tert-amyl alcohol, with characteristic C-H stretching and bending frequencies. chegg.com

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2975 | Strong | Asymmetric C-H stretch (CH₃) |

| ~2880 | Medium | Symmetric C-H stretch (CH₃, CH₂) |

| ~1735 | Very Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (CH₂, CH₃) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1180 | Strong | C-O stretch (ester) |

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong dipole moment changes characterize intense FTIR signals, strong Raman signals arise from vibrations that cause a significant change in the polarizability of the molecule.

In this compound, the C-C backbone of the tert-amyl group is expected to produce strong signals in the Raman spectrum due to the high polarizability of these bonds. The symmetric C-H stretching and bending vibrations would also be Raman active. In contrast, the highly polar C=O bond, which gives a very strong absorption in the FTIR spectrum, is expected to show a weaker signal in the Raman spectrum. Studies on similar molecules, like tert-butyl nitrite, have utilized Raman spectroscopy to identify the vibrational modes of the tert-butyl group. nih.gov The formate ion itself has been studied using Raman spectroscopy, confirming its vibrational assignments. cdnsciencepub.com

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2975 | Strong | Asymmetric C-H stretch (CH₃) |

| ~2880 | Strong | Symmetric C-H stretch (CH₃, CH₂) |

| ~1450 | Medium | C-H bend (CH₂, CH₃) |

| ~800-900 | Strong | C-C stretch (tert-amyl skeleton) |

| ~1735 | Weak | C=O stretch (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The formate proton (H-C=O) is expected to appear as a singlet significantly downfield, typically in the range of δ 8.0-8.2 ppm, due to the deshielding effect of the adjacent carbonyl group. tandfonline.comoregonstate.edu

The protons of the tert-amyl group will give rise to three distinct signals:

A singlet for the six protons of the two equivalent methyl groups attached to the quaternary carbon.

A quartet for the two protons of the methylene group (-CH₂-).

A triplet for the three protons of the terminal methyl group (-CH₃) of the ethyl substituent.

Based on data for similar tert-amyl compounds, the singlet for the gem-dimethyl groups is expected around δ 1.4-1.5 ppm. rasayanjournal.co.in The methylene quartet would likely appear around δ 1.7-1.9 ppm, and the terminal methyl triplet is anticipated at approximately δ 0.9-1.0 ppm. illinois.edu

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H-C(O)O- |

| ~1.8 | Quartet | 2H | -O-C(CH₃)₂-CH₂ -CH₃ |

| ~1.45 | Singlet | 6H | -O-C(CH₃ )₂-CH₂-CH₃ |

| ~0.95 | Triplet | 3H | -O-C(CH₃)₂-CH₂-CH₃ |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, corresponding to the five non-equivalent carbon atoms in the structure.

The carbonyl carbon of the formate group is expected to be the most deshielded, appearing in the δ 160-165 ppm region. mdpi.com

The quaternary carbon of the tert-amyl group, bonded to the oxygen atom, will also be significantly downfield, likely in the δ 80-85 ppm range. rice.edu

The methylene carbon of the ethyl group is predicted to be around δ 30-35 ppm.

The two equivalent methyl carbons attached to the quaternary carbon are expected to resonate at approximately δ 25-30 ppm.

The terminal methyl carbon of the ethyl group will be the most shielded, appearing at around δ 8-10 ppm.

Data for related structures like tert-butyl formate show the carbonyl carbon at δ 160.2 and the quaternary carbon at δ 80.4.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C =O |

| ~82 | -O-C (CH₃)₂-CH₂-CH₃ |

| ~33 | -O-C(CH₃)₂-CH₂ -CH₃ |

| ~27 | -O-C(CH₃ )₂-CH₂-CH₃ |

| ~9 | -O-C(CH₃)₂-CH₂-CH₃ |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. neu.edu.tr For this compound (molar mass: 116.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 116, although it may be weak or absent due to the instability of the tertiary carbocation that can be formed. uni-saarland.de

The fragmentation of formate esters is well-documented. cdnsciencepub.comlibretexts.org The major fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the oxygen atom and the tertiary carbon. Key expected fragments include:

A prominent peak at m/z 87, corresponding to the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion, resulting in a stable tertiary carbocation.

A peak at m/z 71, resulting from the loss of the formate group (•OCHO, 45 Da).

Cleavage of the C-O bond can lead to the formation of the tert-amyl cation at m/z 85, though this might be less favored than the fragmentation leading to the m/z 87 ion.

Another significant fragmentation pathway for esters is the loss of an alkene through a McLafferty-type rearrangement, if a gamma-hydrogen is available. In this compound, this is not a primary pathway.

The fragmentation of the tert-amyl group itself can also occur, leading to smaller alkyl fragments.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Identity | Comments |

| 116 | [C₆H₁₂O₂]⁺˙ | Molecular ion (M⁺˙) |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 71 | [C₅H₁₁]⁺ | tert-amyl cation |

| 59 | [C₂H₅O₂]⁺ or [C₃H₇O]⁺ | Various smaller fragments |

| 43 | [C₃H₇]⁺ | Isopropyl cation from rearrangement |

Chemical Ionization Mass Spectrometry of this compound

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation and often preserves the molecular ion, providing clear molecular weight information. capes.gov.br In CI, a reagent gas (such as methane (B114726) or hydrogen) is ionized, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions, typically through proton transfer. cdnsciencepub.com

For formate esters, studies using hydrogen (H₂) and methane (CH₄) as reagent gases have shown that the primary ion observed is the protonated molecule, [M+H]⁺. cdnsciencepub.com The fragmentation of this protonated ion is highly dependent on the structure of the ester. Research on a series of formate esters, from methyl to butyl formates, has identified three principal fragmentation pathways for the protonated molecular ion [HCO₂R·H]⁺:

a. Elimination of the corresponding alkene to produce protonated formic acid, [HCO₂H₂]⁺. b. Formation of the alkyl cation, R⁺, through the loss of a neutral formic acid molecule. c. Loss of the alcohol molecule (ROH).

Studies indicate that for formate esters higher than ethyl formate, fragmentation to form the alkyl cation (pathway b) is the dominant process. cdnsciencepub.com

In the case of this compound (C₆H₁₂O₂), the protonated molecular ion [C₆H₁₂O₂·H]⁺ would have a mass-to-charge ratio (m/z) of 117. Following the established fragmentation patterns for higher formate esters, the most significant fragmentation reaction would be the loss of formic acid (HCOOH) to yield the stable tertiary amyl (tert-pentyl) carbocation (C₅H₁₁⁺). cdnsciencepub.com This fragment would be observed as a prominent peak at an m/z of 71. The stability of the tertiary carbocation strongly favors this fragmentation pathway.

The relative importance of different fragmentation routes is influenced by the internal energy of the protonated ion, which can be controlled by using different reagent gases with varying proton affinities. cdnsciencepub.com

Table 1: Predicted Ions in the Chemical Ionization Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Fragmentation Pathway |

| Protonated Molecule | [C₆H₁₂O₂·H]⁺ | 117 | Protonation of parent molecule |

| tert-Amyl Cation | [C₅H₁₁]⁺ | 71 | Dominant; Loss of HCOOH from [M+H]⁺ |

| Protonated Formic Acid | [CH₂O₂·H]⁺ | 47 | Loss of amylene (C₅H₁₀) from [M+H]⁺ |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of organic compounds. nih.gov Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the parent ion and its fragments.

For this compound, HRMS would be used to confirm its elemental formula, C₆H₁₂O₂. By measuring the exact mass of the molecular ion, it is possible to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: Theoretical Exact Masses of Key Ions of this compound

| Ion | Elemental Composition | Nominal Mass (m/z) | Theoretical Exact Mass (m/z) |

| Molecular Ion | [C₆H₁₂O₂]⁺˙ | 116 | 116.08373 |

| Protonated Molecule | [C₆H₁₃O₂]⁺ | 117 | 117.09156 |

| tert-Amyl Cation | [C₅H₁₁]⁺ | 71 | 71.08608 |

| Protonated Formic Acid | [CH₃O₂]⁺ | 47 | 47.01331 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. uobabylon.edu.iq The parts of a molecule responsible for light absorption are known as chromophores. libretexts.org

The structure of this compound contains a single, isolated carbonyl group (C=O) within the formate ester functional group. This carbonyl group acts as the sole chromophore. Saturated aliphatic esters, which lack conjugated π-systems, are known to exhibit a characteristic weak absorption band resulting from a forbidden n → π* (n-to-pi-star) electronic transition. uobabylon.edu.iqnih.gov In this transition, an electron from a non-bonding orbital (n) on the oxygen atom is excited to the anti-bonding π* orbital of the carbonyl double bond. uobabylon.edu.iq

For simple, non-conjugated esters like this compound, this n → π* transition typically occurs in the far UV region, with an absorption maximum (λmax) around 200–220 nm. science-softcon.de The absorption is generally of low molar absorptivity (ε). Stronger absorptions from π → π* transitions occur at even shorter wavelengths, often below the typical measurement range of standard spectrophotometers and below the UV cutoff of common solvents like ethanol (B145695) or methanol (B129727) (~205 nm). uobabylon.edu.iqchiralabsxl.com

Because this compound does not possess any additional conjugated double bonds or aromatic rings, it is not expected to show any significant absorption in the near-UV (250–400 nm) or visible (400–800 nm) regions. The UV-Vis spectrum is therefore relatively simple and primarily serves to confirm the presence of an isolated carbonyl chromophore and the absence of conjugation.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Approximate λmax (nm) | Characteristics |

| Carbonyl (C=O) | n → π* | ~200 - 220 | Weak intensity (low ε) |

Computational Chemistry and Theoretical Studies of Tert Amyl Formate

Quantum Chemical Investigations of tert-Amyl Formate (B1220265) Molecular Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energetic properties. These investigations are fundamental to understanding the intrinsic characteristics of tert-amyl formate.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying organic molecules due to its balance of accuracy and computational cost. acs.org DFT calculations can be used to predict a variety of properties for this compound.

Detailed research findings from DFT studies on similar esters, such as butyl formate, have provided insights into bond dissociation energies, and the influence of functional groups on the electronic environment. caprysses.fracs.org For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap generally implies greater stability. researchgate.net

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the reactive sites within the this compound molecule. researchgate.net These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For instance, the negative potential region around the carbonyl oxygen suggests its susceptibility to electrophilic attack, a key step in acid-catalyzed hydrolysis.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar esters calculated using a functional like B3LYP with a 6-311++G(d,p) basis set. researchgate.net)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.21 | ||

| C-O (ester) | 1.34 | ||

| O-C (tert-amyl) | 1.48 | ||

| O=C-O | 125.5 | ||

| C-O-C | 118.2 |

Ab initio molecular orbital theory refers to a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. wiley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational expense than DFT. researchgate.netcmu.edu

For this compound, ab initio calculations would be instrumental in refining the understanding of its conformational landscape. Like other esters, this compound can exist in different conformations due to rotation around its C-O single bonds. Ab initio studies on related formates have shown the existence of multiple stable conformers. acs.org High-level ab initio calculations could precisely determine the relative energies of these conformers and the energy barriers for their interconversion. acs.org This information is critical for a complete understanding of its behavior, as the reactivity of different conformers can vary.

Table 2: Illustrative Relative Energies of this compound Conformers from Ab Initio Calculations (Note: This table presents hypothetical data based on expected conformational preferences for esters. Calculations would typically be performed at a high level of theory, e.g., CCSD(T), for accurate energies.)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Z (s-trans) | 0.00 (most stable) |

Density Functional Theory (DFT) Calculations

Reaction Mechanism Studies of this compound Using Computational Methods

Computational methods are invaluable for elucidating the detailed pathways of chemical reactions, including those involving this compound.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mdpi.comumn.edu By mapping the PES for a reaction, chemists can identify the most favorable reaction pathway, which corresponds to the path of minimum energy connecting reactants to products. csbsju.edu

For this compound, mapping the PES for reactions like thermal decomposition or hydrolysis would reveal the sequence of bond-breaking and bond-forming events. Computational studies on the decomposition of other formates have identified competing unimolecular pathways. researchgate.net A similar approach for this compound would involve calculating the energies of various stationary points—reactants, products, intermediates, and transition states—on the PES. researchgate.net This mapping helps to understand the factors that control the reaction's outcome and selectivity.

The transition state is the highest energy point along the minimum energy path of a reaction and represents the critical bottleneck. umn.edu Locating and characterizing the transition state structure is a key goal of computational reaction mechanism studies. researchgate.net

For the hydrolysis of this compound, computational analysis can distinguish between different proposed mechanisms, such as the AAC2 (acid-catalyzed, bimolecular) and AAL1 (acid-catalyzed, unimolecular) pathways that have been discussed for tert-butyl formate. oup.com By calculating the activation energies associated with the transition states of each pathway, the kinetically favored mechanism can be determined. For instance, locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon would be central to modeling the hydrolysis process. oup.com

Similarly, for oxidation reactions, which are relevant in atmospheric and combustion chemistry, transition state analysis can identify the most likely sites of initial attack by radicals like the hydroxyl radical (•OH). acs.org Studies on butyl formate have shown that H-abstraction can occur at different positions, and the activation barriers for these competing pathways can be calculated to predict the major initial radical products. caprysses.fr

Table 3: Hypothetical Calculated Activation Energies for this compound Reactions (Note: These are illustrative values to demonstrate the type of data obtained from transition state analysis. Actual values would be derived from methods like DFT or high-level ab initio calculations.)

| Reaction | Proposed Mechanism | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | AAC2 | ~15-20 |

| Acid-Catalyzed Hydrolysis | AAL1 | ~25-30 |

| Oxidation by •OH | H-abstraction from formyl C-H | ~2-4 |

Potential Energy Surface Mapping of Transformation Pathways

Molecular Dynamics Simulations Involving this compound

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering a dynamic picture of molecular processes. nih.gov

For this compound, MD simulations could be used to study its behavior in different environments, such as in aqueous solution or as a component in a mixture. In the context of hydrolysis, MD simulations could reveal how water molecules solvate the ester and how they are oriented around the reactive carbonyl group prior to reaction. This can provide insights into solvent effects on the reaction rate and mechanism.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For esters like this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting key spectroscopic features such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structural elucidation and for understanding the electronic and vibrational properties of the molecule.

The theoretical prediction of NMR and IR spectra for organic molecules, including esters, has become a standard practice in modern chemistry. scholarsresearchlibrary.comencyclopedia.pub Methodologies such as DFT have proven to be both cost-effective and reliable for this purpose. scholarsresearchlibrary.com For instance, a combination of the B3LYP hybrid functional with a 6-31G(d,p) basis set is a common choice for optimizing molecular geometry and calculating vibrational frequencies. scholarsresearchlibrary.commdpi.com More advanced basis sets, like 6-311++G(2d,p), combined with functionals such as WP04 or ωB97X-D, have been shown to yield highly accurate predictions for ¹H and ¹³C NMR chemical shifts, respectively, especially when paired with a Polarizable Continuum Model (PCM) to simulate solvent effects. mdpi.com

While specific computational studies dedicated exclusively to this compound are not prevalent in the literature, the established methodologies for similar esters provide a clear framework for how such predictions would be carried out. The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule using a selected level of theory (e.g., B3LYP/6-31G(d)).

Frequency Calculations: Once the geometry is optimized, harmonic vibrational frequencies are calculated at the same level of theory to predict the IR spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and systematic errors inherent in the computational method. uchile.cl

NMR Shielding Calculations: Using the optimized geometry, NMR shielding tensors are calculated, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is generally high, with modern DFT methods capable of predicting ¹H NMR chemical shifts with a mean absolute error of less than 0.10 ppm and ¹³C chemical shifts within a few ppm of experimental values. mdpi.comarxiv.orgresearchgate.net

Below are tables of experimental spectroscopic data for related formate esters, which would serve as a benchmark for validating the computational predictions for this compound.

Predicted ¹H NMR Chemical Shifts

A theoretical study would predict the chemical shifts for the distinct protons in the this compound molecule. The expected signals would correspond to the formate proton (HCOO-), the methylene (B1212753) protons (-CH₂-), the methyl protons of the ethyl group (-CH₂CH ₃), and the two equivalent methyl protons attached to the tertiary carbon.

Table 1: Experimental ¹H NMR Data for Related Formate Esters

| Compound | Solvent | Formate Proton (ppm) | Other Protons (ppm) |

| tert-Butyl Formate | 8.04 | 1.48 (s, 9H) | |

| Amyl Formate | 8.06 (s, 1H) | 4.11 (t, 2H), 1.63 (m, 2H), 1.37 (m, 2H), 0.91 (t, 3H) |

Data sourced from spectral databases and may vary based on experimental conditions.

Predicted ¹³C NMR Chemical Shifts

Computational methods would also be used to predict the ¹³C NMR spectrum, identifying the chemical shifts for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the different methyl carbons in the structure.

Table 2: Experimental ¹³C NMR Data for Related Formate Esters

| Compound | Solvent | Carbonyl Carbon (ppm) | Other Carbons (ppm) |

| tert-Butyl Formate | 160.7 | 80.3, 28.4 | |

| Amyl Formate | 161.4 | 64.2, 28.3, 22.3, 13.9 |

Data sourced from spectral databases and may vary based on experimental conditions.

Predicted IR Vibrational Frequencies

The prediction of the infrared spectrum is crucial for identifying key functional groups. For this compound, the most significant predicted absorption bands would be the C=O stretching frequency of the ester group, typically expected in the range of 1700-1750 cm⁻¹, and the C-O stretching vibrations. DFT calculations can provide detailed information on the frequencies and intensities of these and other vibrational modes, such as C-H stretching and bending. webassign.net Studies on other esters have shown that DFT methods, such as BLYP/6-31G(d), can produce good agreement with experimental frequencies. uchile.cl

Table 3: Key Experimental IR Absorption Bands for Related Formate Esters

| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |

| tert-Butyl Formate | ~1725 | ~1155 |

| Amyl Formate | ~1727 | ~1178 |

Data sourced from spectral databases.

Catalytic and Research Oriented Synthetic Applications of Tert Amyl Formate

tert-Amyl Formate (B1220265) as a Solvent in Chemical Synthesis

While not as commonly employed as other esters, tert-amyl formate exhibits potential as a solvent in specific chemical syntheses. Its utility as a solvent is largely inferred from the properties of its structural analogs, such as tert-butyl formate and tert-butyl acetate (B1210297), which are recognized as effective solvents in various applications. cymitquimica.comatamanchemicals.com Esters, in general, are considered a greener alternative to traditional halogenated solvents. nih.gov

The physical properties of this compound, such as its moderate boiling point and polarity, make it suitable for dissolving a range of organic compounds. The bulky tert-amyl group can influence reaction selectivity and kinetics by creating a specific steric environment around the reacting species. Research into the application of various organic solvents has highlighted the importance of solvent choice in directing the outcome of a chemical reaction. acs.org For instance, in lipase-catalyzed reactions, the solvent plays a crucial role in enzyme stability and activity, with solvents like tert-amyl alcohol being used effectively. mdpi.comresearchgate.net While direct studies on this compound as a primary solvent are limited, its properties suggest it could be a viable option in reactions where solvent polarity and steric hindrance are critical parameters.

This compound as an Intermediate in Fine Chemical Synthesis

This compound serves as a notable intermediate in both degradation and synthetic pathways. It is a recognized byproduct in the degradation of methyl tert-butyl ether (MTBE), a common gasoline additive. hilarispublisher.com The oxidative degradation of MTBE often proceeds through the formation of tert-butyl formate or this compound, which are then further broken down. nih.gov

In the realm of fine chemical synthesis, a patent describes a process for the co-production of tert-amyl methyl ether (TAME) and formic acid from the reaction of tert-amyl alcohol with methyl formate. google.com In this process, this compound is identified as a minor re-esterification product. google.com Although a byproduct in this specific reaction, its formation underscores its potential as a synthetic intermediate. The ester functional group in this compound can undergo various transformations, such as hydrolysis to tert-amyl alcohol and formic acid, or transesterification to produce other esters, making it a versatile building block in organic synthesis. oup.com A Chinese patent also discloses a preparation method for a derivative of tert-butyl formate, highlighting the role of formate esters as intermediates in the synthesis of more complex molecules. google.com

Enzymatic and Biocatalytic Transformations Involving this compound

The field of biocatalysis offers environmentally benign routes for the synthesis and transformation of chemical compounds. Lipases, a class of hydrolytic enzymes, have been extensively studied for their ability to catalyze esterification and transesterification reactions. scielo.br Research has demonstrated the successful enzymatic synthesis of various formate esters, including phenethyl formate and octyl formate, using immobilized lipases such as Novozym 435. nih.govmdpi.com

These enzymatic syntheses are typically carried out in organic solvents, and the choice of solvent significantly impacts the reaction efficiency. nih.gov Studies have shown that solvents like tert-amyl alcohol can be suitable for lipase-catalyzed reactions. mdpi.comresearchgate.net The enzymatic synthesis of amyl acetate, a related ester, has also been achieved through transesterification catalyzed by lipases from Aspergillus niger and Mucor miehei. psu.edu

The general mechanism for lipase-catalyzed ester synthesis involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to form the desired ester. nih.gov The reaction conditions, including the enzyme concentration, substrate molar ratio, and temperature, are optimized to achieve high conversion rates. nih.govmdpi.com While direct enzymatic synthesis of this compound is not extensively documented, the existing literature on lipase-catalyzed esterification of other formates and the use of related amyl alcohols as substrates strongly suggests the feasibility of such a transformation. The biocatalytic approach offers a pathway to produce formate esters under mild conditions, often with high selectivity. beilstein-journals.org

Table 1: Parameters in Lipase-Catalyzed Synthesis of Formate Esters

| Parameter | Optimized Condition/Observation | Reference |

| Enzyme | Novozym 435 (immobilized lipase) | nih.govmdpi.com |

| Solvent | 1,2-dichloroethane | nih.gov |

| Temperature | 40 °C | nih.govmdpi.com |

| Substrate Molar Ratio | 1:5 (Formic acid:Alcohol) | nih.gov |

| Enzyme Concentration | 15 g/L | nih.gov |

This table summarizes typical optimized conditions for the enzymatic synthesis of formate esters, which can be indicative for the synthesis of this compound.

Advanced Oxidation Processes (AOPs) for this compound Remediation Research

This compound, being a degradation intermediate of the gasoline additive MTBE, is a compound of interest in environmental remediation research. Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment methods used to remove organic pollutants from water and air. These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. bioline.org.br

Several AOPs have been investigated for the degradation of MTBE and its byproducts, including tert-butyl formate (TBF), a close structural analog of this compound. The findings from these studies are highly relevant to the remediation of this compound.

Ozone/UV Process: The combination of ozone (O₃) and ultraviolet (UV) radiation is an effective AOP for oxidizing organic contaminants. Studies on TBF have shown that the O₃/UV process is highly effective in its degradation, leading to the formation of intermediates such as tert-butyl alcohol (TBA), acetone, and various aldehydes and carboxylic acids, which are further oxidized to achieve complete mineralization. researchgate.netnih.gov

Photocatalysis: This process utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), which upon UV irradiation generates electron-hole pairs that lead to the formation of hydroxyl radicals. Photocatalytic degradation has been successfully applied to MTBE and its intermediates. mdpi.com Research has specifically demonstrated the photocatalytic degradation of TBF using palladium-doped zinc oxide nanoparticles under UV light. deswater.comtandfonline.com

Fenton's Reagent: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), generates hydroxyl radicals through the Fenton reaction. This process has been shown to effectively degrade MTBE and its byproducts, including TBF and TBA. nih.govascelibrary.orgcapes.gov.br Modified Fenton processes using zero-valent iron have also been explored for the remediation of MTBE-contaminated groundwater, with TBF being one of the identified residual products. researchgate.net

The degradation kinetics of these processes are crucial for designing effective remediation strategies. The second-order rate constants for the reaction of hydroxyl radicals with MTBE and its byproducts have been determined in various studies, providing valuable data for modeling the degradation pathways.

Table 2: Intermediates Identified in the Advanced Oxidation of tert-Butyl Formate

| Advanced Oxidation Process | Major Identified Intermediates | Reference |

| Ozone/UV | tert-Butyl alcohol (TBA), hydroxy-iso-butyraldehyde (HiBA), acetone, formaldehyde, formic acid | nih.gov |

| Photocatalysis (UV/TiO₂) | tert-Butyl alcohol (TBA), acetone | bioline.org.br |

| Fenton's Reagent | tert-Butyl alcohol (TBA), acetone, methyl acetate | nih.gov |

This table shows intermediates from the degradation of tert-butyl formate, which are expected to be similar for this compound.

Analytical Methodologies for Detection and Quantification of Tert Amyl Formate in Complex Matrices

Chromatographic Techniques for tert-Amyl Formate (B1220265) Analysis

Chromatography is the cornerstone of analytical methods for separating and identifying volatile organic compounds like tert-amyl formate from intricate mixtures. Gas chromatography and, to a lesser extent, liquid chromatography are the principal techniques utilized.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of this compound. gcms.cz This is due to its high separation efficiency, sensitivity, and the definitive identification capabilities of mass spectrometry. chromatographyonline.com GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. jcdronline.org

The principle of GC-MS involves the separation of volatile compounds in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Several approaches can be used for introducing samples into the GC system. For aqueous samples, direct aqueous injection (DAI) is a straightforward technique where a small volume of the water sample is directly injected into the GC. This method has been successfully applied to the analysis of gasoline oxygenates and their degradation products, including related compounds like tert-butyl formate (TBF). usgs.gov Another common technique is purge-and-trap , where volatile organic compounds are purged from a water sample with an inert gas and trapped on a sorbent material before being thermally desorbed into the GC. This method is highly effective for concentrating trace levels of analytes.

An improved GC-MS method has been developed for analyzing the reaction products of isobutane (B21531) oxidation, which successfully separated and quantified tert-butyl formate, a compound structurally similar to this compound. chromatographyonline.com This indicates that similar GC conditions could be optimized for this compound analysis. The separation of complex mixtures of fragrance compounds, which often include various esters, further demonstrates the suitability of GC-MS for this class of compounds. gcms.cz

Table 7.1: Typical GC-MS Parameters for Volatile Organic Compound Analysis Applicable to this compound

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injector Temperature | 200-250 °C | Ensures rapid vaporization of the sample. |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5MS) | Provides high-resolution separation of volatile compounds. |

| Column Dimensions | 30 m length, 0.25 mm I.D., 0.25 µm film thickness | Standard dimensions for good separation efficiency. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analytes through the column. |

| Oven Temperature Program | Initial temp: 40-60 °C, ramped to 250-300 °C | Separates compounds based on their boiling points and column interactions. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Detector | Quadrupole, Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides qualitative data, while SIM offers higher sensitivity for quantification. |

This table presents a generalized set of parameters that would serve as a starting point for developing a specific method for this compound analysis.

While GC-MS is the predominant technique, liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), offers an alternative for the analysis of polar, non-volatile, or thermally labile compounds. thermofisher.com Although this compound is volatile, LC-MS could be advantageous in situations where minimal sample preparation is desired or when analyzing complex matrices that are not amenable to GC.

In LC, the separation occurs based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, reversed-phase liquid chromatography (RPLC) would be the most probable mode of separation. In RPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com

The addition of modifiers to the mobile phase, such as formic acid or ammonium (B1175870) acetate (B1210297), is common in LC-MS to improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer. researchgate.netlcms.cz For the detection of this compound, which lacks a strong chromophore, mass spectrometric detection is essential. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed as the ionization source, with ESI being particularly common for a wide range of analytes. thermofisher.com

Table 7.2: Potential LC-MS Parameters for this compound Analysis

| Parameter | Potential Setting | Rationale |

| LC Column | C18 reversed-phase column | Standard for separation of moderately nonpolar organic compounds. |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate | Aqueous component of the mobile phase, with additives to aid ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic solvent to elute the analyte from the column. |

| Elution Mode | Gradient elution | Varying the mobile phase composition provides better separation of complex mixtures. |

| Flow Rate | 0.2-1.0 mL/min | Typical flow rates for analytical HPLC systems. |

| MS Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is versatile; APCI can be effective for less polar, volatile molecules. |

| MS Polarity | Positive Ion Mode | Formate esters are likely to form protonated molecules [M+H]⁺ or adducts. |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | For high sensitivity and selectivity in quantitative analysis. nih.gov |

This table outlines a hypothetical set of starting conditions for the development of an LC-MS method for this compound, as specific applications are not widely documented.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Sample Preparation and Extraction Techniques for this compound

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. organomation.com The choice of technique depends on the nature of the sample matrix (e.g., water, soil, biological tissue) and the analytical method to be used.

For aqueous samples intended for GC analysis, purge-and-trap and headspace analysis are common methods that require minimal solvent use. sc.gov These techniques are particularly suitable for volatile compounds like this compound.

For more complex matrices or when solvent extraction is necessary, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely employed.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and a water-immiscible organic solvent. organomation.com Solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate are frequently used for the extraction of organic compounds from aqueous matrices. lcms.cznih.gov The choice of solvent is critical and is based on the solubility of this compound. After extraction, the organic layer is typically concentrated before analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, using a solid sorbent packed in a cartridge to retain the analyte from a liquid sample passed through it. acs.org The analyte is then eluted with a small volume of an organic solvent. Reversed-phase sorbents like C18 are commonly used to extract nonpolar to moderately polar compounds from aqueous samples.

Table 7.3: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Purge-and-Trap | Inert gas strips volatiles from a liquid sample onto a sorbent trap, followed by thermal desorption. | High sensitivity for volatiles, solvent-free. | Limited to volatile and thermally stable compounds. |

| Headspace Analysis | Analysis of the vapor phase in equilibrium with the sample in a sealed vial. | Simple, automated, good for volatile compounds. | Less sensitive than purge-and-trap for trace analysis. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, applicable to a wide range of compounds. | Can be labor-intensive, uses significant solvent volumes, potential for emulsions. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | High recovery, reduced solvent use, can be automated. | Method development can be required to optimize sorbent and solvents. |

Development of Hyphenated Analytical Methods for Environmental Monitoring

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of environmental contaminants. researchgate.net The coupling of chromatography with mass spectrometry (GC-MS and LC-MS) represents the most powerful and widely applied hyphenated approach for environmental monitoring due to its enhanced selectivity and sensitivity. jcdronline.orgchemijournal.com

For the environmental monitoring of this compound, GC-MS is the primary hyphenated method of choice. norman-network.net Its ability to separate this compound from other volatile organic compounds typically found in contaminated water or soil, combined with the definitive identification provided by the mass spectrum, makes it ideal for regulatory and research purposes. The development of portable GC-MS systems further enhances the potential for on-site environmental monitoring.

The coupling of two-dimensional gas chromatography with mass spectrometry (GCxGC-MS) is an even more advanced hyphenated technique that offers significantly increased peak capacity and resolving power, which is beneficial for the analysis of extremely complex samples, such as crude oil or heavily contaminated environmental extracts.

While less established for this specific compound, the development of LC-MS/MS methods provides a complementary approach, especially for analyzing potential polar degradation products of this compound that may not be amenable to GC analysis. The continuous evolution of hyphenated techniques, including improvements in ionization sources and mass analyzers, will undoubtedly lead to more sensitive and robust methods for the environmental monitoring of this compound and other emerging contaminants. researchgate.net

Future Research Directions and Emerging Opportunities for Tert Amyl Formate

Interdisciplinary Research Integrating tert-Amyl Formate (B1220265) Studies

The complex challenges in modern chemistry necessitate collaborative efforts across diverse scientific fields. Integrating tert-amyl formate studies into broader, interdisciplinary research programs could yield significant breakthroughs.

Environmental Science and Microbiology: The biodegradation pathways of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME) are subjects of intense study. nih.gov The degradation of these compounds often involves metabolites such as tert-amyl alcohol (TAA). nih.gov Future research could employ a multidisciplinary approach, combining compound-specific stable isotope analysis (CSIA), clone libraries, and stable isotope probing of proteins (Protein-SIP), to investigate the environmental fate and microbial degradation of this compound. oup.com Understanding how microorganisms metabolize this formate ester is crucial for assessing its environmental impact and developing bioremediation strategies. For instance, studies have identified that the degradation of TAA can lead to the formation of isoamylene, a reaction that is highly dependent on oxygen concentration; similar unique pathways could be relevant for this compound. nih.gov

Polymer and Materials Science: Recent advancements have demonstrated the use of tert-amyl alcohol in the efficient chemical recycling of polyurethane (PU) foams. researchgate.net This process involves the solvolysis of PU materials to recover valuable polyols and amines. researchgate.net An interdisciplinary approach combining polymer chemistry and process engineering could explore the potential of this compound as a solvent or reactive agent in similar polymer deconstruction or synthesis processes. Furthermore, the use of tert-amyl alcohol as a novel, environment-friendly antisolvent for fabricating high-quality perovskite films for photodetectors highlights a completely new field of application. researchgate.net Research integrating materials science, chemistry, and physics could investigate whether this compound offers similar or complementary benefits in the manufacturing of advanced electronic and optoelectronic devices. researchgate.net

Methodological Advancements in this compound Investigation

Progress in analytical chemistry provides the tools needed to investigate chemical compounds with increasing precision and sensitivity. biotech-asia.org Applying these advanced methodologies to this compound will deepen the understanding of its properties and reactivity.

Advanced Chromatography and Mass Spectrometry: The development of new high-performance liquid chromatography (HPLC) columns, such as those designed for reverse-phase separation of related compounds like tert-butyl formate, offers a clear path for improving the analysis of this compound. sielc.com The integration of separation techniques like gas chromatography (GC) and HPLC with mass spectrometry (MS) is a powerful tool for analyzing complex mixtures and identifying trace components. cibd.org.uknih.gov Future studies should leverage these hyphenated techniques (e.g., GC-MS, LC-MS) for the precise quantification of this compound in various matrices and for elucidating its reaction mechanisms and degradation products. cdc.gov

In-situ and High-Throughput Analysis: Methodological advancements are moving towards faster and more efficient analysis. biotech-asia.org Techniques like Raman spectroscopy, which can be used for in-situ analysis in high-pressure systems, could be adapted to monitor reactions involving this compound in real-time. biotech-asia.org Furthermore, the development of high-throughput systems and miniaturized techniques aligns with the principles of Green Analytical Chemistry, aiming to reduce waste and sample size while increasing analytical speed. biotech-asia.org